![molecular formula C15H9N3OS3 B2414848 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]噻吩-2-甲酰胺 CAS No. 477327-03-0](/img/structure/B2414848.png)

N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

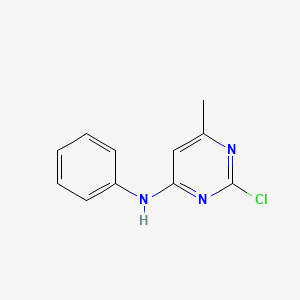

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a part of a group of compounds known as benzothiazoles, which are bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of such compounds involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a thiophene ring attached via an amide linkage . The compound is characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .科学研究应用

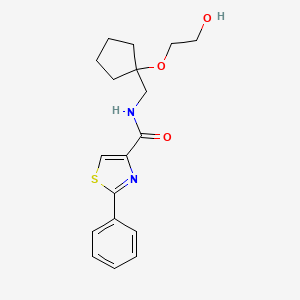

抗菌剂

该化合物已被合成并评估为潜在的抗菌剂 . 合成的化合物对所测试的革兰氏阳性和革兰氏阴性细菌菌株表现出不同的活性 . 在所有测试的化合物中,一种通过酰胺键连接到苯并噻唑部分的噻吩环表现出对 S. aureus 的最大活性。

抗真菌活性

苯并噻唑衍生物,包括该化合物,与抗真菌活性有关 . 这表明它在治疗真菌感染方面具有潜在的应用。

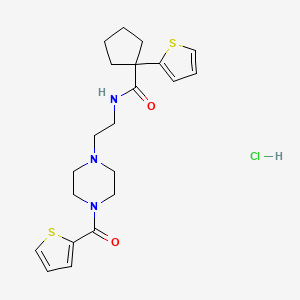

抗原生动物活性

苯并噻唑衍生物也因其抗原生动物活性而受到研究 . 这使得它们在治疗由原生动物寄生虫引起的疾病方面具有用途。

抗癌应用

苯并噻唑衍生物与抗癌活性有关 . 这表明它们可用于开发新的癌症疗法。

抗惊厥活性

苯并噻唑衍生物与抗惊厥活性有关 . 这表明它在治疗癫痫等疾病方面具有潜在的应用。

降压活性

苯并噻唑衍生物与降压活性有关 . 这表明它在治疗高血压方面具有潜在的应用。

抗糖尿病活性

苯并噻唑衍生物与抗糖尿病活性有关 . 这表明它在治疗糖尿病方面具有潜在的应用。

抗炎活性

苯并噻唑衍生物与抗炎活性有关 . 这表明它在治疗炎症性疾病方面具有潜在的应用。

未来方向

作用机制

Target of Action

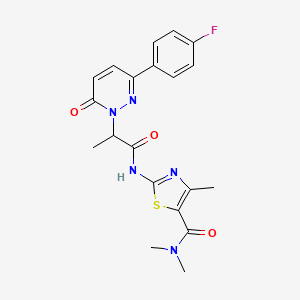

The primary target of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, through molecular docking . The interaction between the compound and DprE1 likely results in the inhibition of the enzyme’s activity , thereby disrupting the synthesis of the bacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis . This leads to the death of the bacteria, making the compound potentially effective as an anti-tubercular agent .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS3/c19-13(12-6-3-7-20-12)18-15-17-10(8-21-15)14-16-9-4-1-2-5-11(9)22-14/h1-8H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQKPNAPYNIXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)

![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)